molecular formula C9H12N4O B13068787 (1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol

(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13068787
M. Wt: 192.22 g/mol
InChI Key: GMLYZORFBMKEKW-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol is a compound that features both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of reactions and applications, making it a valuable subject of study in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the reaction of 1,2-dimethylimidazole with a pyrazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for reduction processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole rings can bind to enzymes and receptors, modulating their activities. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a broader range of reactions and applications compared to its simpler counterparts.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

(2,3-dimethylimidazol-4-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H12N4O/c1-6-10-5-8(13(6)2)9(14)7-3-11-12-4-7/h3-5,9,14H,1-2H3,(H,11,12)

InChI Key

GMLYZORFBMKEKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C(C2=CNN=C2)O

Origin of Product

United States

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